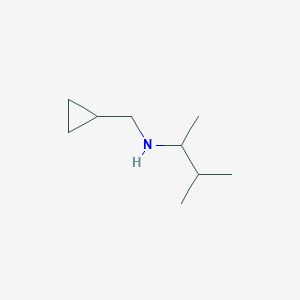
(Cyclopropylmethyl)(3-methylbutan-2-yl)amine
Descripción general
Descripción
Cyclopropylmethyl)(3-methylbutan-2-yl)amine, also known as CPMA, is an organic compound that has been studied extensively in the scientific research community due to its potential applications. CPMA is an amine that is composed of a cyclopropylmethyl group and a 3-methylbutan-2-yl group, and it has a molecular weight of 93.15 g/mol. CPMA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Lewis Acid-Catalyzed Ring-Opening Reactions
Research demonstrates the utility of Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with amine nucleophiles. Such methodologies enable the enantioselective synthesis of compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, showcasing the relevance in synthesizing therapeutic agents (Lifchits & Charette, 2008).
Synthesis of Enynes
The tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to the efficient synthesis of 1,3-enynes, illustrates the chemical versatility of utilizing complex catalysts for creating compounds with diverse applications, ranging from materials science to pharmaceuticals (Feuerstein et al., 2006).
Synthesis of Amines as Radical Scavengers
The synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines suggests their potential value in treating diseases where free radicals are implicated. This highlights the role of such compounds in medicinal chemistry as potential therapeutic agents (Muhi-Eldeen & Hassan, 2017).
Intramolecular Amination of Cyclopropylmethyl Cation
The regioselective intramolecular amination of cyclopropylmethyl cation for synthesizing tetrahydro-1,3-oxazepines demonstrates advanced synthetic strategies for creating complex nitrogen-containing heterocycles, which are crucial in drug development (Skvorcova et al., 2015).
Polymerization Catalysis
Research into the synthesis and application of group 10 metal aminopyridinato complexes as catalysts for aryl-Cl activation and hydrosilane polymerization indicates the broad applicability of such structures in catalysis and materials science (Deeken et al., 2006).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)8(3)10-6-9-4-5-9/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJSNRHERUPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)
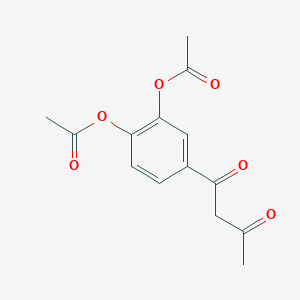
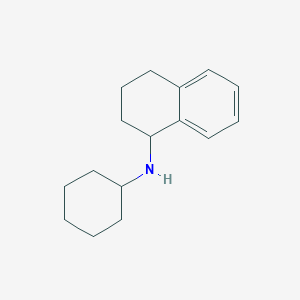
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)
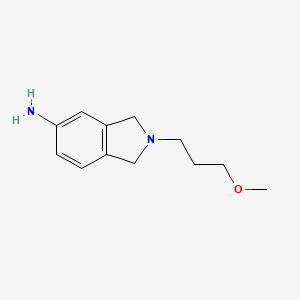
![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)
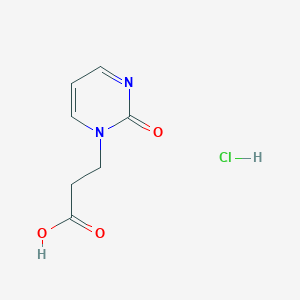
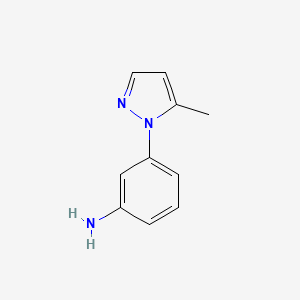
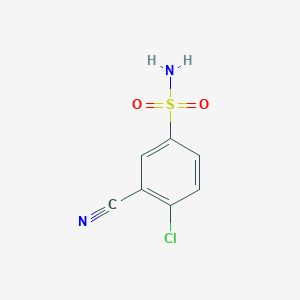
amine](/img/structure/B1461414.png)
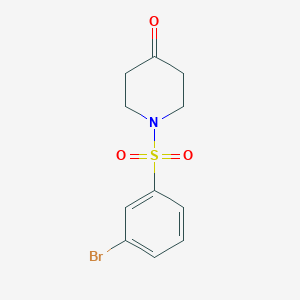
amine](/img/structure/B1461416.png)
![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)